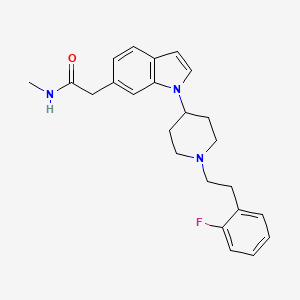
1-(1-(2-(2-Fluorophenyl)ethyl)-4-piperidinyl)-N-methyl-1H-indole-6-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EPO-TEK E2101 is a two-component, thixotropic, electrically conductive adhesive. It is primarily used in circuit assembly and semiconductor applications. This compound is known for its ability to adhere to various metals such as gold, copper, and silver, making it suitable for high-speed automated syringe dispensing techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EPO-TEK E2101 is prepared by mixing two components in a specific ratio by weight, typically 3:1. The mixture is then cured at 150°C for one hour to achieve optimal performance properties .
Industrial Production Methods
In industrial settings, EPO-TEK E2101 is produced in bulk and stored at room temperature. The components are kept in closed containers to prevent contamination and degradation. Before use, the filled systems are stirred thoroughly to ensure homogeneity .
Analyse Chemischer Reaktionen
Types of Reactions
EPO-TEK E2101 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electrical conductivity.
Reduction: Reduction reactions can alter the adhesive properties of the compound.
Substitution: Substitution reactions may occur when the compound interacts with other chemicals, potentially modifying its structure and functionality.
Common Reagents and Conditions
Common reagents used in reactions with EPO-TEK E2101 include oxidizing agents, reducing agents, and various solvents. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives with altered electrical properties .
Wissenschaftliche Forschungsanwendungen
EPO-TEK E2101 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of electrically conductive materials and as a component in various chemical reactions.
Biology: Employed in the assembly of biosensors and other biological devices.
Medicine: Utilized in medical devices, particularly in applications requiring electrical conductivity.
Wirkmechanismus
The mechanism by which EPO-TEK E2101 exerts its effects involves its ability to form strong adhesive bonds with various metals. The molecular targets include gold, copper, and silver surfaces, where the compound creates electrically conductive pathways. The pathways are formed through the interaction of the adhesive with the metal surfaces, facilitated by the curing process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
EPO-TEK E2116: Another electrically conductive adhesive with similar properties but different curing conditions.
EPO-TEK H20E: Known for its high thermal conductivity and used in applications requiring both electrical and thermal conductivity.
Uniqueness
EPO-TEK E2101 stands out due to its low outgassing properties, making it suitable for applications in space and other environments where minimal outgassing is critical. Additionally, its ability to adhere to a wide range of metals and its suitability for high-speed automated dispensing techniques make it a versatile and valuable compound in various fields .
Eigenschaften
CAS-Nummer |
265667-22-9 |
|---|---|
Molekularformel |
C24H28FN3O |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-[1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]indol-6-yl]-N-methylacetamide |
InChI |
InChI=1S/C24H28FN3O/c1-26-24(29)17-18-6-7-20-9-15-28(23(20)16-18)21-10-13-27(14-11-21)12-8-19-4-2-3-5-22(19)25/h2-7,9,15-16,21H,8,10-14,17H2,1H3,(H,26,29) |
InChI-Schlüssel |
CQEOXWCXSBFJMB-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCN(CC3)CCC4=CC=CC=C4F |
Kanonische SMILES |
CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCN(CC3)CCC4=CC=CC=C4F |
Synonyme |
E 2101 E2101 N-methyl-(1-(1-(2-fluorophenethyl)piperidine-4-yl)-1H-indol-6-yl) acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















